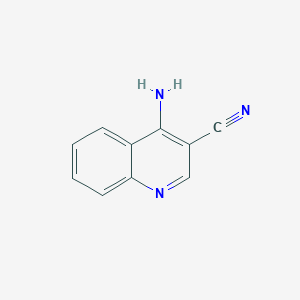![molecular formula C12H14N2O5S B2763014 N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-1-phenylmethanesulfonamide CAS No. 2097873-22-6](/img/structure/B2763014.png)
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-1-phenylmethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-1-phenylmethanesulfonamide is a synthetic organic compound characterized by its unique structure, which includes an oxazolidinone ring and a sulfonamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-1-phenylmethanesulfonamide typically involves the following steps:
Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the cyclization of amino acids or their derivatives. For instance, the reaction of an amino acid with a carbonyl compound under acidic or basic conditions can yield the oxazolidinone ring.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the oxazolidinone intermediate with a sulfonyl chloride, such as phenylmethanesulfonyl chloride, in the presence of a base like triethylamine. This reaction typically occurs in an organic solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification methods such as recrystallization or chromatography are used to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-1-phenylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Solvents: Dichloromethane, ethanol, water.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Applications De Recherche Scientifique
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-1-phenylmethanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antibacterial and antifungal properties.
Biological Studies: The compound is used in studies to understand enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-1-phenylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidinone ring can form hydrogen bonds with active site residues, while the sulfonamide group can interact with hydrophobic pockets, enhancing binding affinity and specificity. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-2,4,5-trifluoro-3-methoxybenzamide .
- N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-3-fluoroisonicotinamide .
Uniqueness
Compared to similar compounds, N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-1-phenylmethanesulfonamide is unique due to its specific combination of the oxazolidinone ring and the phenylmethanesulfonamide group. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5S/c15-11-8-19-12(16)14(11)7-6-13-20(17,18)9-10-4-2-1-3-5-10/h1-5,13H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJVJXPVUOJFQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CCNS(=O)(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2762933.png)
![N-(2,6-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2762934.png)



![(2R)-2-[(2,3-Difluoropyridine-4-carbonyl)amino]hexanoic acid](/img/structure/B2762939.png)
![7-[(2-cyclohex-1-en-1-ylethyl)amino]-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2762940.png)


![N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2762949.png)
![7-methyl-4-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2762952.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2762954.png)
